Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The 2,2,2-trifluoroethyl group significantly increases the lipophilicity of the pyrazole core. While direct logP data for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is not available, the logP of the structurally similar 1-(2,2,2-trifluoroethyl)-1H-pyrazole is reported as 0.55 to 1.36, whereas the non-fluorinated analog 1H-pyrazole has a logP of approximately 0.13 . For the 3-carboxylic acid analog, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, the consensus logP is 1.1 . These data indicate that the trifluoroethyl group imparts a >10-fold increase in lipophilicity compared to unsubstituted pyrazole scaffolds, which can enhance membrane permeability and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP not directly measured; inferred from analog 1-(2,2,2-trifluoroethyl)-1H-pyrazole: logP 0.55-1.36 |
| Comparator Or Baseline | 1H-pyrazole: logP ~0.13 |
| Quantified Difference | Increase of 0.42 to 1.23 log units, corresponding to a 2.6 to 17-fold increase in partition coefficient |
| Conditions | Calculated/predicted logP values from various sources |
Why This Matters
Higher lipophilicity is directly correlated with improved passive membrane permeability, a key determinant of oral bioavailability and cellular uptake in drug discovery programs.
- [1] PubChem. (2025). 4-(1,2,2-trifluoroethyl)-1H-pyrazole. Compound Summary. View Source
